Cas no 2138359-10-9 (3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide)

3-(Aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide is a fluorinated azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorinated azetidine ring, an aminomethyl group, and a propyl carboxamide moiety, offering versatility for further functionalization. The presence of fluorine enhances metabolic stability and bioavailability, while the azetidine scaffold contributes to conformational rigidity, potentially improving target binding affinity. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly for CNS-targeting drugs or enzyme inhibitors. Its balanced lipophilicity and polar functional groups make it suitable for structure-activity relationship studies in drug discovery programs.
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide structure
2138359-10-9 structure
商品名:3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
CAS番号:2138359-10-9
MF:C8H16FN3O
メガワット:189.230545043945
MDL:MFCD31590156
CID:5611102
PubChem ID:165854685

3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
    • EN300-843305
    • 2138359-10-9
    • MDL: MFCD31590156
    • インチ: 1S/C8H16FN3O/c1-2-3-11-7(13)12-5-8(9,4-10)6-12/h2-6,10H2,1H3,(H,11,13)
    • InChIKey: SUKFEEBOIBZBTF-UHFFFAOYSA-N
    • ほほえんだ: FC1(CN)CN(C(NCCC)=O)C1

計算された属性

  • せいみつぶんしりょう: 189.12774030g/mol
  • どういたいしつりょう: 189.12774030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843305-1.0g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
1.0g
$1057.0 2025-02-21
Enamine
EN300-843305-0.25g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
0.25g
$972.0 2025-02-21
Enamine
EN300-843305-0.05g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
0.05g
$888.0 2025-02-21
Enamine
EN300-843305-0.1g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
0.1g
$930.0 2025-02-21
Enamine
EN300-843305-10.0g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
10.0g
$4545.0 2025-02-21
Enamine
EN300-843305-2.5g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
2.5g
$2071.0 2025-02-21
Enamine
EN300-843305-5g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9
5g
$3065.0 2023-09-02
Enamine
EN300-843305-1g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9
1g
$1057.0 2023-09-02
Enamine
EN300-843305-5.0g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
5.0g
$3065.0 2025-02-21
Enamine
EN300-843305-0.5g
3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide
2138359-10-9 95.0%
0.5g
$1014.0 2025-02-21

3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide 関連文献

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3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamideに関する追加情報

Introduction to 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide (CAS No. 2138359-10-9)

3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide, identified by its CAS number 2138359-10-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the azetidine class, characterized by a five-membered heterocyclic ring containing nitrogen. The presence of both an amine and a fluoro substituent, along with a propyl chain, endows it with unique chemical properties that make it a promising candidate for further exploration in medicinal chemistry.

The structural features of 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide contribute to its potential biological activity. The amine group (-NH2) is a common pharmacophore in drug molecules, often involved in hydrogen bonding interactions with biological targets. The fluoro substituent, on the other hand, is well-known for its ability to modulate metabolic stability and binding affinity. In particular, fluorine atoms can enhance the lipophilicity of molecules, improve their bioavailability, and influence their interaction with enzymes and receptors. The propyl chain adds another layer of complexity, potentially affecting solubility and pharmacokinetic properties.

In recent years, there has been a growing interest in azetidine derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide suggests that it may exhibit inhibitory effects on certain enzymes or receptors relevant to these diseases. For instance, the combination of an amine and a fluoro group could mimic natural bioactive molecules or serve as a scaffold for designing novel inhibitors.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The azetidine ring provides a rigid framework that can be easily modified to optimize binding interactions with biological targets. Furthermore, the presence of both polar (amine) and non-polar (fluoro and propyl) regions allows for versatile interactions with proteins and nucleic acids. This dual functionality makes 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide an attractive candidate for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide to biological targets. Molecular docking studies have shown that this compound can interact with various enzymes and receptors with high specificity. For example, preliminary simulations suggest that it may bind to kinases or proteases involved in cancer progression. These findings are particularly exciting given the critical role that these enzymes play in cell signaling pathways.

The synthesis of 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide presents both challenges and opportunities for synthetic chemists. The construction of the azetidine ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the fluoro substituent often necessitates specialized synthetic techniques due to its reactivity and sensitivity to environmental conditions. However, recent developments in fluorination methods have made it easier to incorporate fluorine atoms into complex molecules with greater precision.

Once synthesized, 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide can be subjected to rigorous biological testing to evaluate its efficacy and safety. In vitro assays can provide initial insights into its activity against specific targets, while in vivo studies can assess its pharmacokinetic properties and potential side effects. These studies are crucial for determining whether this compound has the potential to progress into clinical development.

The pharmaceutical industry is increasingly interested in developing drugs based on novel scaffolds like azetidines due to their unique chemical properties and potential therapeutic benefits. 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide represents an example of how structural innovation can lead to the discovery of new medicines. By leveraging advances in synthetic chemistry and computational biology, researchers hope to identify more compounds with similar promise for treating human diseases.

In conclusion, 3-(aminomethyl)-3-fluoro-N-propylazetidine-1-carboxamide (CAS No. 2138359-10-9) is a structurally interesting compound with potential applications in drug discovery. Its unique combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry. As research continues in this area, it is likely that more compounds like this will emerge as valuable tools for developing new therapies.

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